2,3-bis(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2,3-BIS(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features two 4-methylphenyl groups attached to the quinazolinone core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 4-methylbenzaldehyde under acidic or basic conditions to form the quinazolinone ring system. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,3-BIS(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
2,3-BIS(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,3-BIS(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinazolinone: Similar structure but lacks the methyl groups on the phenyl rings.
4(3H)-Quinazolinone: The parent compound without any substituents on the quinazolinone core.
2-Methyl-3-phenylquinazolinone: Contains a single methyl group and a phenyl group.
Uniqueness
2,3-BIS(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18N2O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O/c1-15-7-11-17(12-8-15)21-23-20-6-4-3-5-19(20)22(25)24(21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI Key |
RTFPXCSAGDAMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
Origin of Product |
United States |
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